
(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, also known as 4'-Chloro-α-PVP or 4-Cl-α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. This chemical compound is a member of the pyrrolidine class of cathinones and is structurally similar to α-PVP, a well-known recreational drug. In
Wirkmechanismus
The exact mechanism of action of 4-Cl-α-PVP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other cathinones, such as α-PVP and MDPV.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cl-α-PVP are similar to those of other cathinones. In animal studies, 4-Cl-α-PVP has been shown to produce locomotor stimulation, hyperthermia, and tachycardia. It has also been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain. These effects are consistent with the psychoactive effects reported by users of 4-Cl-α-PVP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cl-α-PVP in lab experiments is its potency. It has been shown to be more potent than other cathinones, such as α-PVP and MDPV. This makes it a useful tool for studying the effects of cathinones on the brain and behavior. However, one limitation of using 4-Cl-α-PVP in lab experiments is its potential for abuse. Researchers must take precautions to prevent the misuse of this chemical compound.
Zukünftige Richtungen
There are several future directions for research on 4-Cl-α-PVP. One direction is to investigate its potential as a treatment for cocaine addiction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to understand the long-term effects of 4-Cl-α-PVP use on the brain and behavior. Finally, research is needed to develop methods for detecting 4-Cl-α-PVP use in biological samples, such as urine and blood.
Synthesemethoden
The synthesis of 4-Cl-α-PVP can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of ammonium acetate, followed by the reaction of the resulting product with piperidine and methylsulfonyl chloride. Another method involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of sodium ethoxide, followed by the reaction of the resulting product with piperidine and methylsulfonyl chloride. These methods have been optimized to produce high yields of 4-Cl-α-PVP.
Wissenschaftliche Forschungsanwendungen
4-Cl-α-PVP has been the subject of several scientific studies in recent years. One study investigated the effects of 4-Cl-α-PVP on dopamine transporter (DAT) function in rat brain synaptosomes. The results showed that 4-Cl-α-PVP inhibited DAT function, suggesting that it has potential as a treatment for cocaine addiction. Another study investigated the pharmacological effects of 4-Cl-α-PVP on mice. The results showed that 4-Cl-α-PVP produced locomotor stimulation and conditioned place preference, indicating its potential as a drug of abuse.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c1-24(22,23)16-8-12-20(13-9-16)17(21)18(10-2-3-11-18)14-4-6-15(19)7-5-14/h4-7,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJJYISOFGPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


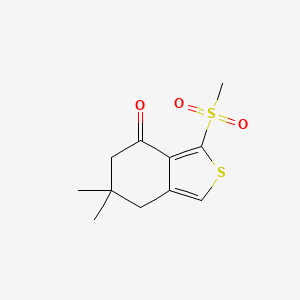

![tert-butyl (3aS,7aS)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/no-structure.png)

![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)

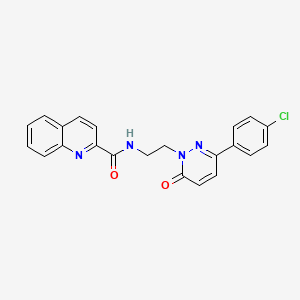
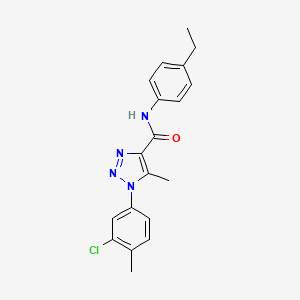
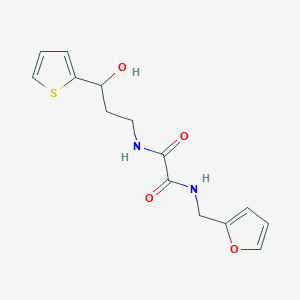
![5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785341.png)
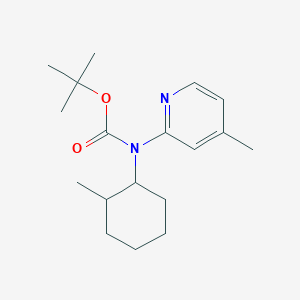
![3-ethyl-N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2785344.png)
![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)